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Compound Name: Hyalodendrin

Cat. No.: B052569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of

Hyalodendrin, a naturally occurring epidithiodiketopiperazine (ETP) with known fungitoxic

properties. The focus is on synthetic analogs and the structural modifications that influence

their biological activity. While extensive synthetic efforts have been documented, quantitative

antifungal data for a broad, homologous series of Hyalodendrin analogs remains limited in

publicly accessible literature. This guide synthesizes the available structural knowledge and

provides key experimental frameworks for future research.

Structure-Activity Relationship (SAR) of
Hyalodendrin Analogs
Hyalodendrin belongs to the epidithiodiketopiperazine (ETP) class of natural products, whose

biological activity is intrinsically linked to its unique, strained transannular disulfide bridge.[1]

This disulfide core is the key pharmacophore, capable of engaging in redox cycling to produce

reactive oxygen species and interacting with cellular targets through disulfide exchange.[1]

A modular synthetic strategy has been developed that allows for the flexible creation of

Hyalodendrin analogs with modifications at key positions.[1] This approach has enabled the

synthesis of a library of non-natural ETPs, providing a foundation for SAR studies.[1] The core

structure of Hyalodendrin is 3-benzyl-6-hydroxymethyl-1,4-dimethyl-3,6-epidithiopiperazine-

2,5-dione. Key modification sites for SAR exploration include:
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The C3-benzyl group: Analogs can be created by replacing the benzyl group with other alkyl

or aryl substituents.

The C6-hydroxymethyl group: This site can be modified by introducing different nucleophiles,

such as various Grignard reagents, leading to analogs with diverse functional groups.

The N1 and N4-methyl groups: While less explored in the modular synthesis of simple

analogs, these positions are known to influence activity in more complex ETPs.

Data Presentation
A 2019 study by Cant et al. in Organic Letters detailed a modular synthesis of (±)-

hyalodendrin and a range of analogs by modifying the C3 and C6 positions.[1] However, the

specific quantitative antifungal activity data (e.g., Minimum Inhibitory Concentration - MIC) for

these synthesized analogs against fungal pathogens was not reported in the primary

publication or its supplementary materials. The following table lists the structures of the parent

compound and the synthesized analogs to provide a clear basis for future comparative

biological evaluation.

Compound ID
R1 (Modification at
C3)

R2 (Modification at
C6)

Antifungal Activity
(MIC in µg/mL)

Hyalodendrin Benzyl -CH2OH Data not available

Analog 1 Methyl -CH2OH Data not available

Analog 2 Propargyl -CH2OH Data not available

Analog 3 Allyl -CH2OH Data not available

Analog 4 Benzyl Methyl Data not available

Analog 5 Benzyl Ethyl Data not available

Analog 6 Benzyl Propyl Data not available

Analog 7 Benzyl Phenyl Data not available

Analog 8 Benzyl 4-Methoxyphenyl Data not available

Analog 9 Benzyl 4-Chlorophenyl Data not available
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Table 1: Comparison of synthesized Hyalodendrin analogs. The structures are based on the

modular synthesis approach described in the literature. Quantitative antifungal activity data is

pending experimental evaluation.

Key Experimental Protocols
General Protocol for Hyalodendrin Analog Synthesis
This protocol is a representative summary of the modular synthesis of ETPs as described by

Cant et al.[1] This multi-step process utilizes a bifunctional triketopiperazine (TKP) building

block for flexible derivatization.

Step 1: Synthesis of S-substituted Triketopiperazine (TKP)

A sarcosine-derived TKP is treated with lithium hexamethyldisilazide (LiHMDS) in

tetrahydrofuran (THF) at -78 °C.

An electrophilic sulfur source is added to install the precursor to the disulfide bridge.

Step 2: C3-Alkylation

The S-substituted TKP is again treated with LiHMDS in THF and N,N,N',N'-Tetramethyl-1,3-

propanediamine (DMPU) at 0 °C.

An alkylating agent (e.g., benzyl bromide for Hyalodendrin, or other alkyl halides for

analogs) is added to introduce the desired R1 group.

Step 3: Nucleophilic Addition at C6

The C3-alkylated TKP is dissolved in THF and cooled to -78 °C.

A Grignard reagent (e.g., MeMgBr for a methyl R2 group, or other organometallic

nucleophiles) is added to introduce the desired R2 group. This reaction targets one of the

ketone groups, which will later become the C6 position.

Step 4: Diol Formation and Cyclization to form the Epidisulfide Bridge
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The intermediate from Step 3 undergoes acid-catalyzed rearrangement (e.g., with p-

toluenesulfonic acid) to form a diol precursor.

The diol is then treated with a Lewis acid such as boron trifluoride etherate (BF3·OEt2) in

dichloromethane (DCM) at low temperature, which facilitates the intramolecular cyclization to

form the final epidithiodiketopiperazine core.

Protocol for Antifungal Susceptibility Testing
This protocol follows the reference method for broth microdilution antifungal susceptibility

testing of yeasts as established by the Clinical and Laboratory Standards Institute (CLSI)

document M27.[2][3]

Step 1: Preparation of Inoculum

The fungal isolate (e.g., Candida albicans, Cryptococcus neoformans) is grown on a suitable

agar medium (e.g., potato dextrose agar) for 24-48 hours.

Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

This suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to achieve a

final inoculum concentration of approximately 0.5 × 103 to 2.5 × 103 cells/mL.

Step 2: Preparation of Microdilution Plates

The Hyalodendrin analogs and control antifungal agents are serially diluted (2-fold) in RPMI

1640 medium in a 96-well microtiter plate.

Each well receives 100 µL of the standardized fungal inoculum, resulting in a final volume of

200 µL.

A growth control well (inoculum without drug) and a sterility control well (medium only) are

included on each plate.

Step 3: Incubation

The plates are incubated at 35°C for 24-48 hours, depending on the fungal species and

reference guidelines.
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Step 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined as the lowest concentration of the compound that causes a

significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

For azole antifungals, this is often read visually as the first well that is optically clear or

shows a significant decrease in turbidity.

Visualized Workflows and Mechanisms
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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